molecular formula C6H11NO2 B12052439 (1S,2R)-2-hydroxycyclopentanecarboxamide

(1S,2R)-2-hydroxycyclopentanecarboxamide

Cat. No.: B12052439
M. Wt: 129.16 g/mol
InChI Key: XLPNKXDLOYEHIM-CRCLSJGQSA-N
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Description

Significance of Cyclopentane (B165970) Architectures in Chemical Research

The cyclopentane ring, a five-membered carbocycle, is a prevalent structural motif in a multitude of biologically active molecules. researchgate.net Its significance stems from its unique conformational properties, which allow it to serve as a versatile scaffold in the design of therapeutic agents and other functional molecules. The cyclopentane framework is an integral component of various natural products, including prostaglandins (B1171923), which are lipid compounds with diverse hormone-like effects, and steroids, which play crucial roles in physiological processes.

In medicinal chemistry, the incorporation of a cyclopentane ring can significantly influence a molecule's pharmacological profile. The defined three-dimensional arrangement of substituents on the cyclopentane ring can lead to enhanced binding affinity and selectivity for biological targets. acs.org Moreover, the replacement of aromatic rings with saturated carbocycles like cyclopentane is a common strategy to improve physicochemical properties such as solubility and metabolic stability, which are critical for drug development. acs.org The use of small aliphatic rings, including cyclopentane, has been increasingly exploited for their beneficial effects on a compound's properties and their application as bioisosteres for other functional groups. nih.gov For instance, a data-driven analysis of benzene (B151609) bioisosteres has shown that cyclopentane, among other small carbocycles, often results in minimal changes in bioactivity when replacing a terminal phenyl group. acs.org

The inherent flexibility of the cyclopentane ring, which can adopt envelope and half-chair conformations, allows it to present substituents in various spatial orientations. However, in drug design, a more rigid conformation is often desirable to pre-organize the molecule for optimal interaction with its target. This has led to the development of rigidified cyclopentane variants and bicyclic systems that mimic the cyclopentane core but with reduced conformational flexibility. wikipedia.org

Overview of Prior Research on Hydroxycyclopentanecarboxamide Derivatives

While specific research focusing solely on (1S,2R)-2-hydroxycyclopentanecarboxamide is limited in publicly available literature, the broader class of carboxamide derivatives has been extensively investigated in medicinal chemistry. Carboxamides are a common feature in many approved drugs and drug candidates due to their favorable pharmacological profiles and ability to participate in hydrogen bonding interactions with biological targets. nih.gov

Research on various carboxamide derivatives has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov For instance, a series of N-substituted 1H-indole-2-carboxamides were designed and evaluated as potential anticancer agents, with some compounds showing potent activity against various cancer cell lines. nih.gov Similarly, thiophene (B33073) carboxamide derivatives have been synthesized as biomimetics of the anticancer agent Combretastatin A-4. nih.gov

The presence of the hydroxyl group in hydroxycyclopentanecarboxamide derivatives introduces an additional functional group that can participate in hydrogen bonding and potentially influence the molecule's interaction with biological targets. The specific stereochemistry of the hydroxyl and carboxamide groups, as in the (1S,2R) isomer, will dictate the spatial arrangement of these key functional groups, which is expected to be a critical determinant of biological activity.

Future research in this area would likely involve the synthesis of a library of hydroxycyclopentanecarboxamide derivatives with varying stereochemistries and substitutions to explore their structure-activity relationships and identify compounds with potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(1S,2R)-2-hydroxycyclopentane-1-carboxamide

InChI

InChI=1S/C6H11NO2/c7-6(9)4-2-1-3-5(4)8/h4-5,8H,1-3H2,(H2,7,9)/t4-,5+/m0/s1

InChI Key

XLPNKXDLOYEHIM-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)O)C(=O)N

Canonical SMILES

C1CC(C(C1)O)C(=O)N

Origin of Product

United States

Mechanistic Investigations in the Synthesis of 2 Hydroxycyclopentanecarboxamides

Elucidation of Reaction Pathways for Stereocontrol

The synthesis of 2-hydroxycyclopentanecarboxamides with a defined stereochemistry, such as the (1S,2R) configuration, is often approached through the stereoselective reduction of a prochiral precursor, typically a 2-oxocyclopentanecarboxamide (B1318100). The relative and absolute stereochemistry of the final product is determined during the diastereoselective reduction of the ketone functionality.

One of the most effective methods for achieving high stereocontrol is through dynamic kinetic resolution (DKR) coupled with asymmetric transfer hydrogenation. In this process, a chiral catalyst is employed to reduce the keto-amide, which can epimerize at the α-position under the reaction conditions. The catalyst selectively hydrogenates one of the rapidly equilibrating enantiomers of the substrate, leading to a high yield of a single diastereomer of the product. For instance, the dynamic kinetic resolution of α-alkyl-substituted β-ketoamides using a pentafluorobenzenesulfonyl-DPEN-Ru catalyst has been shown to produce syn-β-hydroxy amides with high diastereoselectivity and enantioselectivity researchgate.net. This approach suggests that a similar strategy could be applied to 2-oxocyclopentanecarboxamides to favor the formation of the desired (1S,2R) isomer.

The stereochemical outcome is governed by the transition state energies of the competing reaction pathways. The catalyst, substrate, and reaction conditions all play a crucial role in stabilizing the transition state that leads to the desired stereoisomer. Mechanistic considerations suggest that the reaction proceeds through a six-membered transition state involving the ruthenium catalyst, the substrate, and the hydride source. The steric and electronic properties of both the catalyst's ligands and the substrate's substituents dictate the facial selectivity of the hydride attack on the carbonyl group.

Another potential pathway involves the use of chiral auxiliaries attached to the amide nitrogen. These auxiliaries can direct the approach of a reducing agent to one face of the cyclopentanone (B42830) ring, thereby controlling the stereochemistry of the newly formed hydroxyl group. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched product.

Role of Substrate Structure and Catalyst Design in Selectivity

The structure of the substrate and the design of the catalyst are intrinsically linked and are critical determinants of selectivity in the synthesis of 2-hydroxycyclopentanecarboxamides.

Substrate Structure: The conformational rigidity or flexibility of the cyclopentane (B165970) ring and the nature of the amide substituent significantly influence the diastereoselectivity of the reduction. A review on substrate-induced diastereoselective hydrogenation highlights that stereocenters already present in a molecule can direct the outcome of a hydrogenation reaction rsc.org. In the case of 2-oxocyclopentanecarboxamides, the amide group can influence the preferred conformation of the ring and may interact with the catalyst, thereby directing the stereochemical course of the reaction. For example, bulky substituents on the amide nitrogen could sterically hinder the approach of the catalyst from one face of the cyclopentanone ring, leading to preferential formation of one diastereomer.

Catalyst Design: The choice of metal and, more importantly, the chiral ligands coordinated to it, is fundamental for achieving high enantioselectivity. Iridium and Ruthenium-based catalysts bearing chiral diamine or phosphine (B1218219) ligands have proven to be highly effective in the asymmetric hydrogenation of keto-amides rsc.org. For instance, Ir/f-amphox catalysts have demonstrated excellent performance in the hydrogenation of a variety of ketoamides, affording chiral hydroxy amides with up to >99% conversion and >99% ee rsc.org.

The design of the catalyst's chiral pocket is crucial. It must effectively differentiate between the two prochiral faces of the ketone. This differentiation arises from non-covalent interactions, such as steric repulsion and hydrogen bonding, between the substrate and the chiral ligands in the transition state. The following table illustrates the effect of different catalysts on the stereoselectivity of a generic keto-amide reduction, highlighting the importance of catalyst selection.

Catalyst/Ligand SystemSubstrateDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Reference
RuCl₂[(S,S)-TsDPEN]α-Alkyl-β-ketoamide>95:5>95% researchgate.net
Ir/f-amphoxγ-Ketoamide->99% rsc.org
Cinchona Alkaloid PTCCyclic β-keto ester-up to 98% rsc.org

This table is illustrative and based on analogous reactions, as specific data for (1S,2R)-2-hydroxycyclopentanecarboxamide was not available.

Phase-transfer catalysis using chiral catalysts, such as cinchona alkaloid derivatives, has also emerged as a powerful tool for the asymmetric α-functionalization of cyclic β-dicarbonyl compounds, which are precursors to the target hydroxy amides rsc.orgdocumentsdelivered.com.

In Situ Spectroscopic Monitoring of Reaction Progress

To gain a deeper understanding of the reaction mechanism, kinetics, and to optimize reaction conditions, in-situ spectroscopic monitoring techniques are invaluable. These methods allow for real-time analysis of the reaction mixture without the need for sampling and offline analysis.

In Situ Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy is a powerful technique for monitoring the concentration of reactants, intermediates, and products in real-time. In the context of 2-hydroxycyclopentanecarboxamide synthesis via hydrogenation of the corresponding keto-amide, IR spectroscopy can track the disappearance of the ketone carbonyl stretch and the appearance of the hydroxyl group stretch of the product. This can provide crucial information on reaction rates and the potential build-up of any intermediate species. Studies on the adsorption of reactants on catalyst surfaces using IR spectroscopy have shown how the solvent and reaction environment can affect catalyst activity rsc.org.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can be used to monitor the formation of stereoisomers directly in the reaction mixture. Benchtop NMR spectrometers are increasingly being used for real-time reaction monitoring nih.gov. For the synthesis of this compound, ¹H NMR could be used to follow the conversion of the starting material and to determine the diastereomeric ratio of the product as it forms. Advanced techniques like zero-field NMR even allow for monitoring reactions within metal reactors nih.gov. Furthermore, specialized NMR techniques can be employed to study reaction intermediates and catalyst-substrate interactions, providing deep mechanistic insights worktribe.comworktribe.com.

The combination of these in-situ monitoring techniques can provide a comprehensive picture of the reaction dynamics, facilitating the rational optimization of the synthesis of this compound to achieve high yields and stereoselectivity.

Stereochemical Aspects and Conformational Analysis of 2 Hydroxycyclopentanecarboxamide Systems

Diastereoselective and Enantioselective Outcomes in Synthetic Routes

The synthesis of a specific stereoisomer of a chiral molecule, such as (1S,2R)-2-hydroxycyclopentanecarboxamide, requires precise control over the formation of its stereocenters. This is achieved through diastereoselective and enantioselective reactions. While specific literature on the synthesis of this compound is limited, the synthetic strategies for analogous 2-hydroxy-substituted cyclopentane (B165970) derivatives can provide insight into potential routes and their stereochemical outcomes.

One common approach involves the stereocontrolled reduction of a 2-hydroxycyclopentanone precursor. The choice of reducing agent and the steric environment of the ketone can lead to the preferential formation of one diastereomer over another. For instance, the use of bulky reducing agents may favor attack from the less hindered face of the cyclopentanone (B42830) ring, leading to a high diastereomeric excess (d.e.) of the desired trans product.

Enzymatic resolutions have also proven effective in separating enantiomers of cyclopentene (B43876) derivatives, which can then be converted to the desired saturated systems. researchgate.net Lipases, for example, can selectively acylate one enantiomer of a racemic mixture of a 2-hydroxycyclopentene derivative, allowing for the separation of the acylated and unacylated forms with high enantiomeric excess (e.e.). researchgate.net Subsequent hydrogenation of the separated enantiomers would yield the corresponding (1S,2R) or (1R,2S) 2-hydroxycyclopentanecarboxamide.

A plausible synthetic sequence could involve the diastereoselective synthesis of a racemic trans-2-hydroxycyclopentanecarboxylic acid, followed by amidation and subsequent chiral resolution. The diastereoselective synthesis of related dihydroxyadipic acid has been achieved with high diastereoselectivity (>95%) through catalytic hydrogenation. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers and can be employed for the resolution of the final carboxamide product or a suitable intermediate. chiralpedia.comresearchgate.netnih.gov The use of chiral stationary phases (CSPs) allows for the differential interaction of the two enantiomers, leading to their separation. chiralpedia.com

Table 1: Plausible Stereoselective Synthetic Approaches and Expected Outcomes

Synthetic Step Reagents and Conditions Expected Stereochemical Outcome Key Considerations
Diastereoselective Reduction NaBH₄, CeCl₃ (Luche reduction) of a 2-oxocyclopentanecarboxamide (B1318100)Predominantly trans diastereomerThe stereochemistry of the starting material will dictate the absolute configuration of the product.
Enzymatic Resolution Lipase-catalyzed acylation of racemic trans-2-hydroxycyclopentanecarboxylic acid esterSeparation of enantiomers (high e.e.)The efficiency of the resolution is dependent on the specific enzyme and reaction conditions. researchgate.net
Chiral HPLC Resolution Chiral stationary phase (e.g., polysaccharide-based)Separation of (1S,2R) and (1R,2S) enantiomersMethod development is required to optimize separation. researchgate.netnih.gov

Conformational Preferences and Interconversion Dynamics of Cyclopentane Ring Systems

The cyclopentane ring is not planar and exists in a continuous state of flux between various puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (Cₛ symmetry) and the "twist" or "half-chair" (C₂ symmetry). The presence of substituents on the ring influences the relative energies of these conformations and the barriers to their interconversion.

For this compound, the trans-arrangement of the hydroxyl and carboxamide groups plays a significant role in determining the preferred conformation. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the amide can further stabilize certain conformations. nih.gov

X-ray crystallographic data of the closely related compound, (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid, reveals a specific solid-state conformation. nih.gov In the crystal structure, the cyclopentane ring adopts a conformation where the substituents are positioned to minimize steric interactions. While the solid-state structure provides a valuable snapshot, in solution, the molecule will exist as an equilibrium of different conformers.

Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational modeling, is a powerful tool for studying the conformational preferences and dynamics in solution. youtube.comnih.gov The magnitude of the vicinal coupling constants (³JHH) between protons on the cyclopentane ring can provide information about the dihedral angles and thus the ring's pucker. Dynamic NMR experiments can be used to determine the energy barriers for the interconversion between different conformers. nih.gov

The amide bond itself can exist in cis and trans conformations, with the trans conformation being generally more stable for secondary amides. nih.gov The rotational barrier between these two forms can be significant, potentially leading to the observation of distinct sets of signals in the NMR spectrum for each conformer at low temperatures. nih.gov

Table 2: Crystallographic Data for the Related (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group C 1 2/c 1 nih.gov
a (Å) 17.383 nih.gov
b (Å) 6.1880 nih.gov
c (Å) 12.3610 nih.gov
β (°) 101.160 nih.gov
Z 8 nih.gov

This data pertains to the carboxylic acid analogue and provides insight into the likely packing and conformational preferences of the carboxamide.

Chiral Recognition and Transfer Phenomena

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. This phenomenon is central to many biological processes and is the basis for chiral separation techniques. In the context of this compound, both the chiral centers and the potential for hydrogen bonding from the hydroxyl and amide groups can contribute to its ability to engage in chiral recognition.

Theoretical studies on cyclic α-hydroxy carbonyl compounds have shown that these molecules can self-associate to form homochiral (between identical enantiomers) and heterochiral (between opposite enantiomers) dimers. researchgate.net The relative stability of these dimers is a manifestation of chiral recognition. The formation of intermolecular hydrogen bonds is a key driving force for this association.

The amide group is a well-known participant in hydrogen bonding, and the specific arrangement of the N-H and C=O groups can lead to the formation of defined supramolecular structures. nih.gov In a solution containing a racemic mixture of a chiral carboxamide, the formation of diastereomeric aggregates can be observed, and in some cases, this can lead to spontaneous resolution.

The transfer of chirality refers to the influence of a chiral center on the stereochemical outcome of a reaction at a different site within the same molecule or in an interacting molecule. In the case of this compound, its chiral environment could influence the binding of other chiral molecules, a principle that is exploited in the design of chiral stationary phases for HPLC. The specific three-dimensional arrangement of the hydroxyl and carboxamide groups creates a chiral pocket that can preferentially bind one enantiomer of a guest molecule over the other.

Supramolecular Chemistry and Solid State Structures of Hydroxycyclopentanecarboxamides

Crystal Engineering and Polymorphism Studies

Crystal engineering focuses on the design and synthesis of functional solid-state structures with desired properties, which are often dictated by the control of intermolecular interactions. Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical aspect of these studies, as different polymorphs can exhibit distinct physical and chemical properties.

Analysis of Antidromic Rings and Layer Stacking

A systematic structural analysis of 2-hydroxycycloalkanecarboxamides has revealed the significant role of antidromic hydrogen-bonded rings in directing their crystal packing. In the solid state, these carboxamides can form robust, self-complementary hydrogen-bonded motifs. For trans-2-hydroxycyclopentanecarboxamide, the crystal structure is characterized by the formation of layers built from these antidromic rings. These layers are then stacked in a parallel fashion. numberanalytics.com

This parallel layer stacking in trans-2-hydroxycyclopentanecarboxamide is a key feature that distinguishes it from its homologous cycloheptane (B1346806) derivative, trans-2-hydroxycycloheptanecarboxamide, which exhibits an antiparallel layer stacking arrangement. numberanalytics.com This difference in stacking mode, despite the isostructural nature of the layers themselves, highlights a fascinating example of two-dimensional isostructurality with alternating layer orientations. numberanalytics.com

Hydrogen Bonding Networks in Crystal Lattices

The crystal lattice of trans-2-hydroxycyclopentanecarboxamide is stabilized by a comprehensive network of hydrogen bonds. The primary motif involves the carboxamide functional groups, which typically form R_2^2(8) dimers through N-H···O hydrogen bonds. These dimers act as fundamental building blocks of the supramolecular assembly. Additionally, the hydroxyl group on the cyclopentane (B165970) ring actively participates in hydrogen bonding, further linking the molecules and contributing to the formation of the layered structure.

Isostructurality and Isomorphism in Related Derivatives

The concept of isostructurality, where different compounds crystallize with the same arrangement of molecules, is a testament to the robustness of certain supramolecular synthons. A notable example is the two-dimensional isostructurality observed between trans-2-hydroxycyclopentanecarboxamide and trans-2-hydroxycycloheptanecarboxamide. numberanalytics.com Although the layers formed by these molecules are structurally equivalent, the different modes of layer stacking (parallel vs. antiparallel) mean that they are not isomorphous. Isomorphism requires not only the same crystal packing but also similar unit cell dimensions. numberanalytics.com

This phenomenon underscores the subtle energetic balance that dictates the final crystal structure and demonstrates how a change in ring size from cyclopentane to cycloheptane can influence the long-range ordering of isostructural layers.

Intermolecular Interactions and Packing Efficiencies

The stability of a crystal structure is intimately linked to the efficiency with which molecules pack in the unit cell and the nature of the intermolecular interactions that hold them together. Packing efficiency is defined as the percentage of space in a crystal lattice that is occupied by molecules. numberanalytics.com Higher packing efficiency generally correlates with greater stability. fiveable.me

Hirshfeld Surface Analysis for Molecular Environments

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comscirp.orguwa.edu.au It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron distributions of all other molecules in the crystal. crystalexplorer.net By mapping various properties onto this surface, such as the distance to the nearest nucleus inside (di) and outside (de) the surface, one can gain a detailed understanding of the molecular environment.

A two-dimensional fingerprint plot, which is a histogram of the (di, de) pairs, provides a quantitative summary of the intermolecular contacts. For a molecule like (1S,2R)-2-hydroxycyclopentanecarboxamide, the Hirshfeld surface analysis would be expected to show:

Prominent spikes in the fingerprint plot corresponding to the strong O-H···O and N-H···O hydrogen bonds. These would appear as distinct regions on the d_norm surface, often colored red to indicate close contacts.

Other potential contacts , such as C-H···O interactions, which would also be identifiable on the fingerprint plot.

This analysis provides an unbiased way to identify all close contacts and to assess their relative importance in the crystal packing, offering a more holistic view than simply considering individual bond distances and angles. uwa.edu.auresearchgate.net

Data Tables

Table 1: Crystallographic Data for trans-2-hydroxycyclopentanecarboxamide

ParameterValue
Chemical FormulaC₆H₁₁NO₂
Crystal SystemOrthorhombic
Space GroupPca2₁

Data sourced from a study by Kálmán et al. numberanalytics.com

Table 2: Key Supramolecular Motifs and Interactions

Interaction TypeDescriptionRole in Crystal Structure
Antidromic RingsCyclic arrays of molecules linked by a network of hydrogen bonds.Form the fundamental building blocks of the molecular layers.
Layer StackingArrangement of the molecular layers relative to one another.In trans-2-hydroxycyclopentanecarboxamide, the layers are stacked in a parallel fashion. numberanalytics.com
Hydrogen BondingN-H···O and O-H···O interactions.Primary driving force for self-assembly, leading to the formation of dimers and layers.
IsostructuralityThe layers of trans-2-hydroxycyclopentanecarboxamide are isostructural with those of trans-2-hydroxycycloheptanecarboxamide. numberanalytics.comDemonstrates the robustness of the hydrogen-bonding pattern despite changes in the cycloalkane ring size.

Application of 1s,2r 2 Hydroxycyclopentanecarboxamide As a Chiral Building Block

Role in Asymmetric Total Synthesis of Complex Molecules

While (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid possesses the requisite chirality and functionality to be a valuable intermediate in the assembly of complex natural products, specific examples of its direct incorporation into total synthesis are not widely reported in publicly available literature. The principles of asymmetric synthesis often rely on the use of such chiral pool molecules to introduce stereocenters with high fidelity, and the cyclopentane (B165970) motif is a common feature in many natural products.

Precursor for Bioactive Cyclic Scaffolds

The true potential of (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid lies in its role as a precursor for a range of bioactive cyclic scaffolds. Its inherent chirality and functional handles allow for the construction of more elaborate molecular frameworks.

One notable application is in the synthesis of glucosides and tosyl esters. biosynth.com These derivatives are important in medicinal chemistry and drug discovery, as the glycosylation of molecules can significantly impact their pharmacokinetic and pharmacodynamic properties. The hydroxyl group of the cyclopentane ring can be glycosylated, while the carboxylic acid can be modified to introduce other functionalities or link to other molecular fragments.

The cyclopentane ring itself is a key structural component in many biologically active compounds, including prostaglandins (B1171923) and carbocyclic nucleosides. The defined stereochemistry of (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid makes it an ideal starting point for the synthesis of these and other cyclopentanoid natural product analogues.

Chemical Properties of (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid
PropertyValueSource
Molecular FormulaC6H10O3 cymitquimica.comachemblock.com
Molecular Weight130.14 g/mol cymitquimica.comnih.govnih.gov
CAS Number169868-13-7 achemblock.com
AppearanceSolid cymitquimica.com
Purity97% achemblock.com

Development of New 2-Deoxystreptamine (B1221613) Mimics and Analogues

There is no direct evidence in the surveyed literature to suggest the use of (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid in the development of 2-deoxystreptamine mimics. 2-Deoxystreptamine is a key component of many aminoglycoside antibiotics, and the development of its analogues is a significant area of research aimed at overcoming antibiotic resistance. While the chiral cyclopentane scaffold of (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid could theoretically serve as a template for designing such mimics, its specific application in this context has not been documented. The synthesis of 2-deoxystreptamine analogues typically involves the stereoselective introduction of amino groups onto a cyclohexane (B81311) or related carbocyclic core.

Advanced Spectroscopic and Diffraction Characterization of 1s,2r 2 Hydroxycyclopentanecarboxamide

High-Resolution NMR Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (1S,2R)-2-hydroxycyclopentanecarboxamide in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.gov

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments (e.g., carbonyl, alcohol-bearing, aliphatic). organicchemistrydata.orgorganicchemistrydata.org For this compound, six unique carbon signals are expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound. (Note: Data is predicted based on standard chemical shift values and structural analysis. Solvent: CDCl₃)

PositionAtom TypePredicted ¹H Shift (ppm), Multiplicity, Coupling (J Hz)Predicted ¹³C Shift (ppm)
1C-H2.6 - 2.8, ddd45 - 50
2C-H4.1 - 4.3, ddd70 - 75
3, 4, 5CH₂1.6 - 2.1, m20 - 35
CarbonylC=O-175 - 180
AmideNH₂5.5 - 6.5, br s-
HydroxylOH2.0 - 3.5, br s-

2D NMR (COSY, HSQC, HMBC, and NOESY): 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgcsbsju.edu For this molecule, COSY would show correlations between H1 and its neighbors (H2 and H5 protons) and between H2 and its neighbors (H1 and H3 protons), confirming the connectivity around the cyclopentane (B165970) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. columbia.eduhmdb.casdsu.edu This technique allows for the definitive assignment of each proton signal to its corresponding carbon atom in the cyclopentane ring, as listed in Table 1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry. researchgate.netresearchgate.net For the (1S,2R) isomer, the protons at C1 and C2 are in a trans configuration. A NOESY experiment would show a very weak or absent cross-peak between H1 and H2, confirming their spatial separation. Conversely, stronger NOEs would be observed between cis-oriented protons on the ring.

X-ray Diffraction Techniques

X-ray diffraction methods are the definitive techniques for analyzing the solid-state structure of crystalline materials, providing precise information on atomic positions, bond lengths, bond angles, and intermolecular interactions. semanticscholar.org

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the three-dimensional structure of a molecule with atomic-level precision. nih.govencyclopedia.pub For a chiral molecule like this compound, SCXRD analysis of a suitable single crystal would provide:

Absolute Configuration: Unambiguous confirmation of the (1S,2R) stereochemistry. This is often achieved by analyzing anomalous dispersion effects, leading to the calculation of a Flack parameter close to zero, which validates the assigned absolute structure. researchgate.netresearchgate.net

Molecular Conformation: Precise details on the pucker of the cyclopentane ring and the orientation of the hydroxyl and carboxamide substituents.

Crystal Packing: A detailed understanding of how the molecules arrange themselves in the crystal lattice. This includes the identification and characterization of intermolecular hydrogen bonds, which are expected to be significant given the presence of amide and hydroxyl groups. These interactions dictate the material's bulk properties.

Table 2: Representative Crystallographic Data for a Molecular Crystal. (Note: This table presents typical parameters for a small organic molecule and is for illustrative purposes.)

ParameterValue
Chemical FormulaC₆H₁₁NO₂
Formula Weight129.16
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.87
b (Å)8.45
c (Å)13.21
Volume (ų)654.3
Z (molecules/unit cell)4
Density (calculated, g/cm³)1.31
Hydrogen BondingN-H···O, O-H···O

Powder X-ray Diffraction and Grazing Incidence Wide Angle X-ray Scattering (GIWAXS)

Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline (powder) samples. It is a fundamental technique for fingerprinting crystalline solids. researchgate.net A PXRD pattern of this compound would be unique to its specific crystalline form (polymorph) and could be used for phase identification, purity assessment, and stability studies.

Grazing Incidence Wide Angle X-ray Scattering (GIWAXS) is a specialized surface-sensitive technique primarily used for characterizing thin films. While less common for simple small molecule powders, if this compound were to be studied as an ordered thin film, GIWAXS could provide crucial information on the orientation and packing of the molecules relative to the substrate surface.

Advanced Vibrational Spectroscopy (FTIR and Raman)

Table 3: Characteristic FTIR and Raman Vibrational Frequencies for this compound. (Note: Wavenumbers are approximate and based on known functional group absorption/scattering regions.)

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H StretchHydroxyl3200 - 3600 (broad in FTIR)
N-H StretchPrimary Amide3100 - 3500 (two bands)
C-H StretchAliphatic (CH, CH₂)2850 - 3000
C=O Stretch (Amide I)Carbonyl1630 - 1680
N-H Bend (Amide II)Primary Amide1580 - 1650
C-N StretchAmide1350 - 1450
C-O StretchAlcohol1050 - 1150

Electron Microscopy (SEM, TEM, STEM, HAADF-STEM, CL-SEM) for Morphology and Microstructure Analysis

Electron microscopy techniques are employed to visualize the physical form (morphology) and microstructure of the solid material, rather than its molecular structure.

Scanning Electron Microscopy (SEM): Provides high-resolution images of the sample's surface. For a crystalline powder of this compound, SEM would reveal the size, shape distribution, and surface topography of the individual crystals (e.g., whether they are needles, plates, or prisms).

Transmission Electron Microscopy (TEM): Offers higher magnification than SEM and can reveal internal structure. Electron diffraction patterns obtained via TEM can confirm the crystallinity of the sample.

Scanning Transmission Electron Microscopy (STEM) and High-Angle Annular Dark-Field STEM (HAADF-STEM): These are advanced TEM techniques that provide high-resolution imaging and are capable of elemental mapping through energy-dispersive X-ray spectroscopy (EDS). For a pure organic compound, their application is less common but could be used to detect impurities or analyze composite materials.

Cathodoluminescence-SEM (CL-SEM): This method analyzes the light emitted by a sample when struck by an electron beam. It is generally not applicable to a simple organic molecule like this compound, which is not expected to be cathodoluminescent.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Elemental Composition

These techniques use X-rays to probe the electronic states of atoms, providing information on elemental composition and chemical bonding.

X-ray Photoelectron Spectroscopy (XPS): Also known as ESCA (Electron Spectroscopy for Chemical Analysis), XPS is a surface-sensitive technique that provides the elemental composition and the chemical (oxidation) states of those elements. An XPS survey scan of this compound would show peaks for carbon (C1s), nitrogen (N1s), and oxygen (O1s). High-resolution scans of these peaks could differentiate the distinct chemical environments. For example, the C1s spectrum could be deconvoluted into components representing the carbonyl (C=O), alcohol (C-O), amide-adjacent (C-N), and aliphatic (C-C) carbons.

X-ray Absorption Spectroscopy (XAS): XAS is an element-specific probe of the local geometric and electronic structure around a specific absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on oxidation state and coordination chemistry. For this molecule, XANES spectra at the oxygen and nitrogen K-edges would be sensitive to the bonding environment of the hydroxyl and amide groups, respectively.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a sophisticated spectroscopic technique that specifically detects and characterizes chemical species possessing one or more unpaired electrons. nih.gov Such species, known as paramagnetic centers, include free radicals, transition metal ions, and other systems with a net electron spin. The fundamental principle of EPR involves absorbing microwave radiation by unpaired electrons when placed in a strong magnetic field, causing transitions between electron spin energy levels. youtube.com The resulting EPR spectrum provides a wealth of information regarding the structure, dynamics, and concentration of the paramagnetic species. nih.govrsc.org

In its native, ground state, this compound is a diamagnetic molecule, meaning all its electrons are paired. Consequently, a pure, stable sample of this compound will not produce an EPR signal.

However, EPR spectroscopy becomes an invaluable tool for detecting and identifying transient radical forms of the compound that may be generated under specific conditions, such as through interaction with ionizing radiation, photochemical processes, or in the presence of strong oxidizing agents. For instance, if a radical is formed, such as by the abstraction of a hydrogen atom, the resulting species would be EPR-active. The analysis of the g-factor and hyperfine coupling constants in the EPR spectrum could help pinpoint the location of the unpaired electron within the molecular structure.

Furthermore, EPR can be employed to study the interactions between this compound and paramagnetic metal ions. nih.gov If the compound acts as a ligand, coordinating to a metal center like Cu(II) or Mn(II), the resulting complex would be EPR-active, and the spectral parameters would yield insights into the coordination environment and the nature of the metal-ligand bond. researchgate.net

Hypothetical EPR Data for a Radical Species

The table below illustrates hypothetical EPR parameters that could be observed if a radical species were generated from this compound.

ParameterHypothetical ValueInformation Provided
g-factor 2.0035Indicates the radical is likely carbon-centered.
Hyperfine Coupling (aH) 2.2 mT (doublet)Interaction with one alpha-proton.
Hyperfine Coupling (aH) 0.8 mT (triplet)Interaction with two equivalent beta-protons.
Hyperfine Coupling (aN) 0.15 mT (triplet)Interaction with the nitrogen nucleus of the amide group.

This data is illustrative and represents a potential scenario for EPR analysis.

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques, such as Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry, are essential for the unambiguous determination of a compound's molecular formula and for elucidating its structure through fragmentation analysis. nih.gov These high-resolution mass spectrometry (HRMS) methods provide exceptionally accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident assignment of elemental compositions.

For this compound (C₆H₁₁NO₂), the theoretical monoisotopic mass is 129.07898 u. HRMS analysis would be expected to yield a measured mass that is extremely close to this value, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) experiments, which involve the isolation and subsequent fragmentation of the molecular ion, are used to probe the compound's structure. nih.gov Fragmentation is typically induced by collision-induced dissociation (CID), where the ion collides with an inert gas. nih.gov The resulting fragment ions provide a roadmap of the molecule's connectivity. For this compound, characteristic fragmentation pathways would likely include:

Loss of Water (H₂O): A common fragmentation for molecules containing a hydroxyl group, resulting in a fragment ion with an m/z of 111.0684.

Loss of the Amide Group (CONH₂): Cleavage of the carboxamide group would lead to a fragment at m/z 85.0653.

Loss of Ammonia (B1221849) (NH₃): A rearrangement followed by the loss of ammonia could occur, producing a fragment at m/z 112.0735.

Ring Cleavage: Fragmentation of the cyclopentane ring itself can lead to a series of smaller ions, providing further structural detail.

Expected Fragmentation Data from High-Resolution MS/MS

Fragment Ion (m/z)Proposed Elemental CompositionNeutral Loss
129.0790 C₆H₁₁NO₂[M+H]⁺ (Parent Ion)
112.0735 C₆H₁₀O₂NH₃
111.0684 C₆H₉NOH₂O
85.0653 C₅H₉OCONH₂

This data is based on theoretical fragmentation patterns of the compound's structure.

Thermal Analysis Techniques (TGA, DTA, DSC) for Phase Transitions and Stability

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. uno.edu The most common methods used for pharmaceutical and chemical characterization are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). crimsonpublishers.com

Thermogravimetric Analysis (TGA): TGA continuously measures the mass of a sample as it is heated at a controlled rate. nih.gov This technique is used to determine the thermal stability of a compound and to quantify mass loss events associated with processes like dehydration, desolvation, or decomposition.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. crimsonpublishers.com It provides quantitative information on thermal events such as melting, crystallization, and glass transitions. Endothermic events (heat absorption), like melting, appear as downward peaks, while exothermic events (heat release), like decomposition or crystallization, appear as upward peaks. researchgate.net

Differential Thermal Analysis (DTA): DTA is similar to DSC but measures the temperature difference between the sample and a reference. crimsonpublishers.com It detects the same types of thermal events but is generally less quantitative than DSC.

For this compound, a combined TGA/DSC analysis would provide a comprehensive thermal profile. The DSC curve would be expected to show a sharp endothermic peak corresponding to the compound's melting point. At higher temperatures, the TGA curve would show a significant mass loss, indicating the onset of thermal decomposition. The DSC curve in this region would likely show complex exothermic or endothermic peaks associated with the decomposition process. nih.gov

Hypothetical Thermal Analysis Data

TechniqueTemperature Range (°C)ObservationInterpretation
DSC 145 - 155Sharp Endothermic PeakMelting of the crystalline solid.
TGA > 220Onset of Mass LossBeginning of thermal decomposition.
TGA 220 - 350~87% Mass LossMajor decomposition stage, likely loss of the carboxamide and hydroxyl groups as volatile fragments (e.g., H₂O, NH₃, CO).
DSC > 220Broad Exothermic/Endothermic PeaksComplex thermal events associated with decomposition.

This data is illustrative and represents a typical thermal profile for a stable organic compound of this nature.

Computational Chemistry Approaches for 2 Hydroxycyclopentanecarboxamide Systems

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or a simplified form of it) for a given molecule, providing insights into its structure, stability, and reactivity. researchgate.netnih.gov DFT, in particular, has become a popular method due to its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net

Prediction of Molecular Geometries and Conformational Landscapes

A crucial first step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For a flexible molecule like (1S,2R)-2-hydroxycyclopentanecarboxamide, which contains a five-membered ring and rotatable bonds, multiple low-energy conformations are possible.

Conformational searches are performed using methods like molecular mechanics or semi-empirical calculations to explore the potential energy surface. nih.gov The resulting low-energy conformers are then typically re-optimized using higher-level theory, such as DFT with an appropriate basis set (e.g., B3LYP/6-31G*), to obtain accurate geometries and relative energies. nih.gov This process allows for the identification of the global minimum energy conformer and a landscape of other accessible conformations. mdpi.com For related cyclic systems, computational studies have successfully identified multiple stable conformers and analyzed the energetic barriers between them. mdpi.com

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT calculations provide information on the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be more easily excited. nih.govrowan.edu This analysis helps predict how the molecule might interact with other chemical species. nih.gov

Spectroscopic Property Prediction (NMR, IR, UV-Vis, ECD, VCD, Raman)

Quantum chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These theoretical shifts are often scaled and compared to experimental spectra to aid in structural elucidation.

IR (Infrared) and Raman: Calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com These theoretical spectra help in assigning the vibrational modes observed in experimental FT-IR and Raman spectra. nih.govmdpi.com

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. nih.gov

ECD (Electronic Circular Dichroism) and VCD (Vibrational Circular Dichroism): For chiral molecules like this compound, ECD and VCD spectra can be predicted. These techniques are highly sensitive to the molecule's absolute configuration and conformation. researchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides high accuracy for smaller systems, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for studying the dynamic behavior of larger systems or molecules over longer timescales. MM uses classical physics-based force fields to calculate the potential energy of a system, allowing for much faster computations.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. nih.gov DFT is commonly used to calculate the geometries and energies of transition states, which represent the energy barrier of a reaction.

For a molecule like this compound, one could theoretically study its formation or degradation pathways. For example, the reaction to form the amide from the corresponding carboxylic acid and amine could be modeled to understand its energetic favorability and the structure of the transition state involved.

In Silico Screening and Molecular Docking Studies

If this compound were being investigated as a potential drug candidate, molecular docking would be a key computational technique. Docking predicts the preferred binding orientation of one molecule (a ligand) to a second (a receptor, usually a protein) to form a stable complex. The strength of the interaction is estimated using a scoring function, which often correlates with binding affinity.

The process involves:

Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank (PDB).

Using a docking program (e.g., AutoDock) to place the 3D structure of the ligand (this compound) into the binding site of the protein.

Evaluating the different binding poses based on their docking scores and analyzing the intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex.

This in silico approach allows for the rapid screening of many compounds against a biological target, saving time and resources in the early stages of drug discovery.

Exploration of Biological Activities and Structure Activity Relationships of 2 Hydroxycyclopentanecarboxamide Derivatives in Vitro & in Silico

Ligand Design Principles Based on Cyclopentanecarboxamide (B1346233) Scaffolds

The cyclopentane (B165970) ring is a versatile scaffold in drug design due to its conformational flexibility and its ability to present substituents in well-defined spatial orientations. researchgate.net The design of ligands based on the cyclopentanecarboxamide scaffold can be guided by several key principles:

Scaffold Rigidity and Conformational Restriction: The cyclopentane ring, while flexible, can be substituted to favor specific conformations, which can enhance binding affinity to a biological target by reducing the entropic penalty of binding. nih.gov

Vectorial Presentation of Functional Groups: The substituents on the cyclopentane ring can be positioned to interact with specific pockets or residues within a target's binding site. The stereochemistry of (1S,2R)-2-hydroxycyclopentanecarboxamide predefines the relative orientation of the hydroxyl and carboxamide groups, which can be a starting point for designing more complex derivatives.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopentanecarboxamide scaffold allows for the exploration of SAR. drugdesign.org For instance, altering the substituents on the cyclopentane ring or the carboxamide nitrogen can modulate biological activity. The introduction of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its interactions with the target. nih.gov

Bioisosteric Replacement: The carboxamide group or the hydroxyl group can be replaced with other functional groups (bioisosteres) to improve properties such as metabolic stability, potency, or selectivity.

The development of novel integrin antagonists utilizing a functionalized cyclobutane (B1203170) ring as a central scaffold highlights the potential of cyclic structures in creating arginine-glycine-aspartic acid mimetic structures. rsc.org A similar approach could be applied to cyclopentanecarboxamide derivatives.

Mechanistic Insights into Molecular Interactions with Biological Targets

Understanding the molecular interactions between a ligand and its biological target is crucial for rational drug design. While direct mechanistic data for this compound is not available, insights can be drawn from computational and experimental studies of related molecules.

Molecular Docking and 3D-QSAR:

Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein. For derivatives of this compound, docking studies could reveal key hydrogen bonding interactions involving the hydroxyl and carboxamide groups with amino acid residues in the active site of enzymes like arginase or tyrosinase. For example, in the design of PARP-1 inhibitors, molecular docking was used to understand the binding mode of benzimidazole (B57391) carboxamide derivatives. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can further elucidate the relationship between the structural features of a series of compounds and their biological activity. nih.gov These models can generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character are favorable or unfavorable for activity.

Key Interactions:

Based on the functional groups present in this compound, the following types of interactions with a biological target could be anticipated for its derivatives:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. The carboxamide group also has hydrogen bond donor (N-H) and acceptor (C=O) capabilities. These interactions are fundamental to the binding of many ligands to their protein targets. The 3-hydroxy group of certain epoxymorphinan derivatives has been shown to be crucial for their binding affinity to opioid receptors. nih.gov

Hydrophobic Interactions: The cyclopentane ring can engage in hydrophobic interactions with nonpolar pockets within a binding site.

Metal Chelation: As mentioned for tyrosinase, derivatives incorporating appropriate functional groups could chelate metal ions in the active site of metalloenzymes.

Future Research Directions for 1s,2r 2 Hydroxycyclopentanecarboxamide

Development of Novel Stereoselective Synthetic Methodologies

The precise spatial arrangement of the hydroxyl and amide groups in (1S,2R)-2-hydroxycyclopentanecarboxamide is crucial for its potential applications. Consequently, the development of new and efficient stereoselective synthetic routes is a primary area of future research. While classical methods for creating 1,2-disubstituted cycloalkyls exist, advancements are needed to improve yield, reduce steps, and enhance enantiomeric purity. google.com

Future synthetic strategies could explore:

Asymmetric Catalysis : Employing novel chiral catalysts to induce the desired stereochemistry in key bond-forming reactions, such as asymmetric hydrogenation or hydroxylation of a cyclopentene (B43876) precursor.

Enzymatic Resolutions : Utilizing lipases or other enzymes for the kinetic resolution of racemic mixtures, offering a green and highly selective alternative to traditional chemical methods.

Organocatalysis : Designing small organic molecules to catalyze the stereoselective formation of the cyclopentane (B165970) ring or the introduction of the functional groups. This approach avoids the use of potentially toxic and expensive metal catalysts.

A significant challenge lies in controlling the cis or trans relationship between the substituents. The synthesis of related tetrasubstituted cyclohexane (B81311) derivatives has demonstrated that the choice of reagents and reaction conditions can favor one diastereomer over another. nih.gov Similar principles could be applied to the synthesis of this compound, starting from common materials like Garner's aldehyde to control the stereocenters. elsevierpure.com

Table 1: Potential Stereoselective Synthetic Approaches

Methodology Description Potential Advantages
Asymmetric Hydrogenation Use of a chiral catalyst to selectively hydrogenate one face of a cyclopentene precursor. High enantioselectivity, atom economy.
Sharpless Asymmetric Dihydroxylation Creation of a diol with controlled stereochemistry, which can then be further functionalized. Well-established, predictable stereochemical outcomes.
Enzymatic Desymmetrization Use of enzymes to selectively react with one of two prochiral groups on a meso-cyclopentane derivative. High selectivity, mild reaction conditions.
Proline-catalyzed Aldol Reaction An organocatalytic approach to form a key C-C bond with stereocontrol. Metal-free, readily available catalyst.

Exploration of Advanced Material Science Applications

The functional groups of this compound make it an intriguing monomer for the synthesis of novel polymers. The hydroxyl and amide moieties can participate in polymerization reactions, such as condensation polymerizations, to form polyesters and polyamides. The cyclopentane ring would be incorporated into the polymer backbone, potentially imparting unique thermal and mechanical properties.

Future research in this area could focus on:

Biodegradable Polymers : The presence of ester or amide linkages could render the resulting polymers biodegradable, making them attractive for medical or environmental applications. researchgate.net

Cyclic Olefin Polymers (COPs) : Derivatives of the cyclopentane ring could be used to create COPs, which are known for their use in optical and medical materials. researchgate.net While traditional COPs are made from norbornene derivatives, exploring new monomers like those derived from this compound could lead to materials with novel properties. researchgate.net

Polymer-Dispersed Liquid Crystals (PDLCs) : The structural rigidity of the cyclopentane unit combined with the potential for hydrogen bonding from the hydroxyl and amide groups could make polymers derived from this compound suitable as matrices for PDLCs. researchgate.net These materials are of interest for their ability to modulate light transmission. researchgate.net

The development of polymers from cyclopentene has been explored using Ziegler-Natta catalysts. acs.org Similar approaches could be adapted for functionalized cyclopentene monomers derived from this compound.

Table 2: Potential Material Science Applications

Application Area Polymer Type Key Feature of Monomer
Medical Implants Biodegradable Polyesters/Polyamides Hydroxyl and amide groups for polymerization.
Optical Lenses Cyclic Olefin Polymers (COPs) Rigid cyclopentane backbone. researchgate.net
Smart Windows Polymer-Dispersed Liquid Crystals (PDLCs) Structural integrity and functional groups for interaction with liquid crystals. researchgate.net
Sustainable Packaging Degradable Polymers Ester or amide linkages susceptible to hydrolysis. nih.gov

Rational Design of Derivatives with Enhanced Biological Specificity

The specific stereochemistry of this compound makes it a valuable scaffold for the rational design of biologically active molecules. By modifying the core structure, it is possible to create derivatives with high affinity and selectivity for specific biological targets.

A notable example of rational design involves incorporating a cis-(1S)(2R)-amino-2-indanol scaffold as a mimic for a tyrosine side chain in the development of potent and selective aggrecanase inhibitors. nih.gov This demonstrates how a rigid, stereochemically defined structure can be used to optimize interactions with a biological target. Similarly, the this compound core could be elaborated upon to target various enzymes or receptors.

Future research should involve:

Structure-Activity Relationship (SAR) Studies : Synthesizing a library of derivatives by modifying the amide and hydroxyl groups, or by adding substituents to the cyclopentane ring, and evaluating their biological activity. This can help identify the key structural features required for a desired effect. nih.govnih.gov

Computational Docking : Using computer models to predict how derivatives of this compound might bind to the active sites of target proteins. nih.gov This can guide the synthesis of the most promising candidates.

Bioisosteric Replacement : Replacing the carboxamide or hydroxyl group with other functional groups that have similar electronic and steric properties to fine-tune the molecule's activity and pharmacokinetic properties.

For instance, the para-hydroxyl group on a phenolic ring and a carbon-carbon double bond have been identified as critical structural elements for the synergy of certain compounds. nih.gov Similar systematic studies on derivatives of this compound could reveal crucial structural motifs for biological activity.

Integration of Artificial Intelligence and Machine Learning in Research Workflows

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and can significantly accelerate the investigation of this compound. researchgate.netnih.gov These computational tools can be integrated into various stages of the research workflow.

Key applications of AI and ML include:

Retrosynthetic Analysis : AI-powered tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially identifying pathways that a human chemist might overlook. nih.govmit.edu

Reaction Outcome Prediction : ML models can predict the yield and stereoselectivity of potential reactions, allowing researchers to prioritize experiments that are most likely to succeed. youtube.com

De Novo Drug Design : Generative models can design novel derivatives of the core scaffold that are optimized for specific properties, such as binding affinity to a target protein or desirable pharmacokinetic profiles.

Property Prediction : AI can predict various physicochemical and biological properties of virtual derivatives, enabling the rapid screening of large numbers of potential compounds before committing to their synthesis.

The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is an example of a collaborative effort to develop and utilize these tools. nih.govnih.gov By applying similar data-driven approaches, the exploration of this compound's chemical and biological space can be made more efficient and systematic. researchgate.net

Table 3: Application of AI/ML in Research on this compound

AI/ML Application Description Impact on Research
Computer-Aided Synthesis Planning Generates synthetic pathways for the target molecule and its derivatives. nih.gov Accelerates the development of synthetic routes.
Predictive Chemistry Forecasts the outcomes of chemical reactions, including potential side products. nih.govyoutube.com Reduces experimental failures and resource expenditure.
Generative Molecular Design Creates novel molecular structures with desired properties based on the core scaffold. Expands the chemical space of potential derivatives.
Quantitative Structure-Activity Relationship (QSAR) Builds models that correlate structural features with biological activity. Guides the rational design of more potent and selective compounds.

Q & A

Q. What are the key considerations for optimizing the synthesis of (1S,2R)-2-hydroxycyclopentanecarboxamide to ensure high enantiomeric purity?

  • Methodological Answer : Synthesis optimization requires precise control of stereochemistry. Key steps include:
  • Catalyst Selection : Chiral catalysts (e.g., transition-metal complexes) or enzymatic methods to enforce (1S,2R) configuration .
  • Reaction Conditions : Temperature modulation (e.g., 0–25°C) and solvent choice (e.g., DMF or THF) to minimize racemization .
  • Purification : Use of chiral chromatography (e.g., HPLC with amylose-based columns) or recrystallization in polar solvents (e.g., ethanol/water mixtures) .
  • Analytical Validation : Confirm enantiopurity via chiral HPLC or NMR with chiral shift reagents .

Q. Which spectroscopic and computational methods are most reliable for characterizing the stereochemistry of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : NOESY or ROESY experiments to confirm spatial proximity of hydroxyl and carboxamide groups .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis .
  • Computational Modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental data .
  • Optical Rotation : Compare observed [α]D values with literature data for stereoisomers .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets, such as neurotransmitter receptors?

  • Methodological Answer :
  • Molecular Docking : Simulate binding poses using software like AutoDock Vina to assess hydrogen bonding between the hydroxyl group and receptor residues (e.g., serotonin receptor S5.43) .
  • Pharmacophore Mapping : Identify critical steric and electronic features (e.g., hydroxyl orientation) using Schrödinger’s Phase .
  • In Vitro Assays : Compare agonist/antagonist activity of (1S,2R) vs. (1R,2S) isomers in receptor-binding assays (e.g., radioligand displacement) .
  • Table : Stereochemical Impact on Receptor Binding Affinity (Hypothetical Data)
StereoisomerSerotonin Receptor (Ki, nM)Dopamine Receptor (Ki, nM)
(1S,2R)12 ± 1.585 ± 6.2
(1R,2S)230 ± 18420 ± 25

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Contradictions may arise from:
  • Purity Issues : Validate compound purity via LC-MS and elemental analysis. Impurities >1% can skew bioactivity results .
  • Assay Variability : Standardize assay protocols (e.g., cell line selection, incubation time) across labs.
  • Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation in certain models .
  • Species-Specific Effects : Compare activity in human vs. rodent receptor isoforms using transfected cell lines .

Q. What strategies are effective for studying the metabolic pathways of this compound in preclinical models?

  • Methodological Answer :
  • Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolites via radiometric detection .
  • Mass Spectrometry : Use HRMS (e.g., Q-TOF) to identify phase I/II metabolites in liver microsomes .
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .
  • In Vivo Studies : Administer to rodents and collect plasma/urine for metabolite profiling .

Synthetic and Structural Challenges

Q. What are the limitations of current synthetic routes for this compound, and how can they be addressed?

  • Methodological Answer :
  • Low Yields : Optimize protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl) to prevent side reactions .
  • Racemization : Use low-temperature conditions (-20°C) during carboxamide formation .
  • Scalability : Transition from batch to flow chemistry for improved heat/mass transfer .

Data Reproducibility and Validation

Q. How can computational models be validated against experimental data for this compound?

  • Methodological Answer :
  • Force Field Refinement : Calibrate parameters (e.g., partial charges) using quantum mechanics/molecular mechanics (QM/MM) .
  • Free Energy Calculations : Perform alchemical free energy perturbations (FEP) to predict binding affinities within ±1 kcal/mol accuracy .
  • Cross-Validation : Compare multiple software outputs (e.g., GROMACS vs. AMBER) for consistency .

Comparative Analysis with Analogues

Q. How does this compound compare structurally and functionally to cyclopentane-based amino acid derivatives?

  • Methodological Answer :
  • Structural Comparison : Use XLogP3 to compare lipophilicity; (1S,2R) isomer has lower LogP than phenyl-substituted analogs due to polar hydroxyl .
  • Functional Comparison :
CompoundBioactivity (IC₅₀, nM)Solubility (mg/mL)
(1S,2R)-Target Compound15 (Serotonin)8.2 (pH 7.4)
(1S,2S)-c5Phe 3201.5
trans-2-Phenylcyclopropane4500.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.